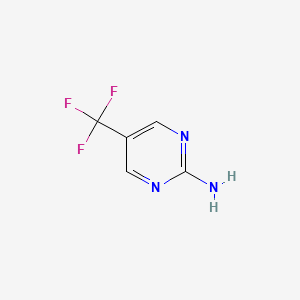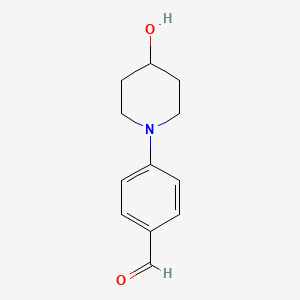
2-Cloro-4-fluoro-3-(trifluorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Utilized in the development of new drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
The unique combination of the fluorine atom and the pyridine moiety likely contributes to its effects .
Result of Action
Its presence in fda-approved drugs suggests potential therapeutic benefits .
Action Environment
Environmental factors, such as pH, temperature, and humidity, can impact the stability and efficacy of this compound. For instance, stability under varying conditions affects its shelf life and practical use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the reaction of 2-chloro-4-fluoropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Formation of halogenated or nitrated pyridine derivatives.
Oxidation and Reduction: Formation of pyridine N-oxides or reduced pyridine derivatives.
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Comparison: 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWLMPJOUJYZSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253078 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-46-0 |
Source


|
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)












